Vocol

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

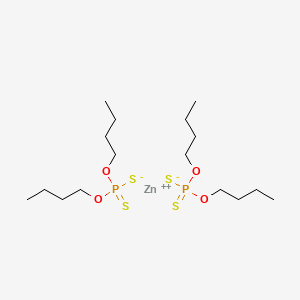

zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECFLMNXIXDIOF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4P2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2253-44-3 (Parent) | |

| Record name | Zinc, dibutyldithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0064541 | |

| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6990-43-8, 24645-45-2 | |

| Record name | (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24645-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, dibutyldithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the VOCOL® Capillary GC Column

For Researchers, Scientists, and Drug Development Professionals

The VOCOL® capillary Gas Chromatography (GC) column is a specialized tool engineered for the robust and reliable analysis of volatile organic compounds (VOCs). Its unique characteristics make it a staple in environmental laboratories, and its application extends to the food and beverage, forensics, and industrial hygiene sectors. This guide provides a comprehensive overview of the this compound® column, including its core technology, operational parameters, and diverse applications.

Core Technology: The Stationary Phase

At the heart of the this compound® column's performance is its proprietary bonded stationary phase. This phase is a 5% diphenyl / 95% dimethyl polysiloxane . This composition imparts an intermediate polarity to the column, a critical feature for the effective separation of a broad range of volatile analytes.[1][2][3]

The stationary phase chemistry is pivotal to its selectivity:

-

Dimethyl Polysiloxane Backbone: The primary component is a nonpolar polydimethylsiloxane polymer. This provides a base for the separation of nonpolar compounds primarily based on their boiling points and van der Waals interactions.

-

Diphenyl Groups: The incorporation of 5% phenyl groups introduces a degree of polarity. These aromatic moieties can engage in π-π interactions with polarizable analytes, such as aromatic and unsaturated compounds. This additional interaction mechanism allows for enhanced selectivity and resolution of these compounds from non-aromatic hydrocarbons of similar boiling points.

-

Bonding and Cross-linking: The stationary phase is chemically bonded and cross-linked to the fused silica capillary tubing. This ensures a robust and stable column with low bleed, even at elevated temperatures, leading to longer column lifetime and more reliable results.

This specific combination of functional groups results in a versatile column capable of separating a wide array of VOCs, from nonpolar alkanes to more polar ketones and halogenated hydrocarbons.[1][3]

Key Features and Advantages

The design of the this compound® column offers several advantages for VOC analysis:

-

Excellent Resolution of Highly Volatile Compounds: The intermediate polarity and optimized phase thickness provide great retention and resolution for compounds with low boiling points.

-

Versatility: It is suitable for a wide range of VOCs encountered in various matrices.[4]

-

Compatibility with Sample Introduction Techniques: The column is designed for use with direct injection ports and is particularly well-suited for coupling with purge-and-trap systems, a common technique for concentrating volatile analytes from water and soil samples.[4][5]

-

Robustness and Low Bleed: The bonded and cross-linked phase ensures thermal stability and minimal background signal, which is crucial for sensitive detectors like mass spectrometers (MS).

Data Presentation: Column Specifications

This compound® columns are available in a variety of dimensions to suit different analytical needs. The choice of column length, internal diameter (I.D.), and film thickness (dƒ) impacts resolution, analysis time, and sample capacity.

| Parameter | Typical Range | Effect on Performance |

| Length (m) | 30 - 105 | Longer columns provide higher resolution but result in longer analysis times and increased backpressure. |

| Internal Diameter (mm) | 0.25 - 0.53 | Smaller I.D. columns offer higher efficiency (narrower peaks), while larger I.D. columns have a higher sample capacity. |

| Film Thickness (µm) | 1.50 - 3.00 | Thicker films increase retention of highly volatile compounds, potentially eliminating the need for sub-ambient oven temperatures. |

Table 1: Typical this compound® Capillary GC Column Dimensions and Their Impact on Chromatographic Performance.

The operating temperature of a this compound® column is dependent on its dimensions. Adhering to these limits is crucial for maintaining column integrity and performance.

| Internal Diameter (mm) | Film Thickness (µm) | Maximum Temperature (°C) |

| ≤0.32 | <2 | Subambient to 250 |

| ≤0.32 | ≥2 | Subambient to 230 |

| ≥0.53 | <2 | Subambient to 250 |

| ≥0.53 | ≥2 | Subambient to 230 |

Table 2: Temperature Limits for this compound® Capillary GC Columns. [4]

Experimental Protocols

The this compound® column is frequently cited in standardized environmental testing methods. Below are detailed methodologies for common applications.

Environmental Analysis: U.S. EPA Method OLM04.2 VOA

This method is for the analysis of volatile organic compounds in water.

Sample Preparation and Introduction:

-

Technique: Purge and Trap

-

Purge Gas: Helium at 40 mL/min for 11 minutes at 25°C

-

Dry Purge: 2 minutes

-

Desorption: 210°C for 2 minutes with a flow of 150 mL/min

-

Bake: 260°C for 10 minutes

Gas Chromatography:

-

Column: this compound®, 20 m x 0.18 mm I.D., 1.00 µm film thickness

-

Oven Program: 40°C (hold 0.8 min), ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C (hold 1 min)

-

Carrier Gas: Helium at a constant flow of 1.4 mL/min

-

Injection: 100:1 split

Mass Spectrometry:

-

Scan Range: m/z 35-400

-

MSD Interface Temperature: 200°C

A representative chromatogram for this method would show the separation of a complex mixture of volatile organic compounds.

Industrial Hygiene: Analysis of Solvent Mixtures

This protocol is a general guideline for the analysis of common industrial solvents in air samples collected on sorbent tubes.

Sample Preparation and Introduction:

-

Technique: Thermal Desorption

-

Desorption Temperature: 250 - 300°C (analyte dependent)

-

Trap Temperature: -10°C

-

Trap Desorption: Rapid heating to 250 - 300°C

Gas Chromatography:

-

Column: this compound®, 60 m x 0.25 mm I.D., 1.50 µm film thickness

-

Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 220°C (hold 5 min)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection: Splitless

Detection:

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

FID Temperature: 250°C

Food and Beverage: Analysis of Volatile Flavor Compounds

This protocol is a general approach for the analysis of volatile aroma compounds in food and beverage headspace.

Sample Preparation and Introduction:

-

Technique: Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber: 75 µm Carboxen/PDMS

-

Extraction: 30 minutes at 60°C

-

Desorption: 250°C for 5 minutes in the GC inlet

Gas Chromatography:

-

Column: this compound®, 30 m x 0.25 mm I.D., 1.5 µm film thickness

-

Oven Program: 40°C (hold 2 min), ramp at 8°C/min to 210°C

-

Carrier Gas: Helium at 35 cm/sec

-

Injection: Splitless

Mass Spectrometry:

-

Detector: Ion Trap Mass Spectrometer

-

Scan Range: m/z 45-260

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Conclusion

The this compound® capillary GC column represents a specialized and highly effective tool for the analysis of volatile organic compounds. Its intermediate polarity, achieved through a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides excellent selectivity and resolution for a wide range of analytes. Coupled with appropriate sample introduction techniques like purge and trap or SPME, the this compound® column is a cornerstone of analytical methodologies in environmental monitoring, industrial hygiene, and food and beverage quality control. The detailed protocols and specifications provided in this guide serve as a comprehensive resource for researchers and professionals seeking to optimize their VOC analysis.

References

- 1. Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 2. 5% Diphenyl 95% dimethyl polysiloxane GC-MS – Target Analysis [targetanalysis.gr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. QSRR Models for Kováts’ Retention Indices of a Variety of Volatile Organic Compounds on Polar and Apolar GC Stationary Phases Using Molecular Connectivity Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest [pubs.usgs.gov]

An In-depth Technical Guide to the VOCOL® Column Stationary Phase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the VOCOL® column, a specialized capillary gas chromatography (GC) column designed for the analysis of volatile organic compounds (VOCs). This document details the composition of the stationary phase, its operational parameters, and relevant experimental protocols, making it an essential resource for analytical chemists in environmental, food and beverage, forensics, and industrial hygiene sectors.

Core Composition and Properties of the this compound® Stationary Phase

The this compound® column is characterized by its intermediate polarity, which allows for excellent retention and resolution of highly volatile compounds.[1] The stationary phase is a proprietary, bonded polysiloxane. While the exact percentage composition is not publicly disclosed by the manufacturer, it is described as a diphenyl dimethyl polysiloxane with crosslinking moieties .[2] This composition provides a unique selectivity based on a combination of dispersive (London) forces from the methyl groups and π-π interactions from the phenyl groups. The crosslinking enhances the thermal stability and ruggedness of the column, allowing it to be solvent-rinsed.

The "bonded" nature of the phase means it is chemically bonded to the fused silica support, which prevents phase stripping and ensures a longer column lifetime, especially when coupled with techniques like purge-and-trap that introduce large volumes of water vapor.

A critical parameter in column selection is the phase ratio (β), which is the ratio of the column radius to twice the film thickness. This compound® columns are designed with a low beta value (e.g., β = 44 for a 0.53mm ID, 3.0µm film thickness column), which is ideal for increasing the retention of highly volatile, low molecular weight compounds.

Quantitative Data and Operational Parameters

The operational parameters of a this compound® column are dependent on its specific dimensions. The following tables summarize key quantitative data and typical operating limits.

Table 1: Typical this compound® Column Dimensions and Phase Ratios

| Internal Diameter (ID) (mm) | Film Thickness (dƒ) (µm) | Length (m) | Phase Ratio (β) |

| 0.18 | 1.00 | 20 | 45 |

| 0.25 | 1.50 | 60 | 42 |

| 0.53 | 3.00 | 60 | 44 |

| 0.53 | 3.00 | 105 | 44 |

Table 2: Temperature Limits for this compound® Columns

| Column ID (mm) | Film Thickness (µm) | Temperature Range (°C) |

| ≤0.32 | <2 | Subambient to 250 |

| ≤0.32 | ≥2 | Subambient to 230 |

| ≥0.53 | <2 | Subambient to 250 |

| ≥0.53 | ≥2 | Subambient to 230 |

Table 3: Representative Retention Times for Common Volatile Organic Compounds

Data presented below is for a DB-624 column (a similar 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) and should be considered as a representative elution order. Actual retention times on a this compound® column will vary based on the specific column dimensions and analytical conditions.

| Compound | Retention Time (min) |

| Dichlorodifluoromethane | 2.54 |

| Chloromethane | 2.89 |

| Vinyl Chloride | 3.12 |

| Bromomethane | 4.01 |

| Chloroethane | 4.45 |

| Trichloroethylene | 8.67 |

| Benzene | 9.89 |

| Toluene | 12.11 |

| Ethylbenzene | 14.42 |

| m,p-Xylene | 14.78 |

| o-Xylene | 15.34 |

| Styrene | 16.23 |

| Naphthalene | 22.56 |

Experimental Protocols

This compound® columns are frequently employed in conjunction with purge-and-trap concentration for the analysis of VOCs in water and soil, as stipulated by various regulatory methods such as those from the U.S. Environmental Protection Agency (EPA).

Representative Experimental Protocol: Purge-and-Trap GC-MS Analysis of VOCs in Water (Based on EPA Method OLM04.2 VOA)

-

Sample Preparation:

-

Aqueous samples (e.g., 5 mL) are placed in a purging vessel.

-

Internal standards and surrogates are added to the sample.

-

-

Purge-and-Trap Concentration:

-

An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at ambient temperature.

-

The volatile compounds are purged from the sample matrix and carried into a sorbent trap (e.g., VOCARB 3000 "K" trap).

-

After purging, a dry purge step (e.g., 2 minutes) is often used to remove excess water from the trap.

-

-

Thermal Desorption and GC Injection:

-

The trap is rapidly heated (e.g., to 210°C) to desorb the trapped analytes.

-

The desorbed analytes are transferred to the GC column via a heated transfer line.

-

The injection is typically performed in split mode (e.g., 100:1 split) to handle the concentration of analytes.

-

-

Gas Chromatography:

-

Column: this compound®, 20 m x 0.18 mm ID, 1.0 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.4 mL/min.

-

Oven Program: 40°C hold for 0.8 min, ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C and hold for 1 min.

-

-

Mass Spectrometry:

-

Interface Temperature: 200°C

-

Scan Range: m/z 35-400

-

Visualizations

The following diagrams illustrate the logical workflow for VOC analysis and the separation mechanism within the this compound® column.

Caption: A logical workflow for the analysis of volatile organic compounds using purge-and-trap GC-MS with a this compound® column.

Caption: Separation mechanism on the this compound® stationary phase, illustrating different analyte interactions.

References

A Technical Guide to the Applications of Intermediate Polarity GC Columns

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides an in-depth exploration of intermediate polarity gas chromatography (GC) columns, detailing their fundamental principles, primary application areas, and practical experimental methodologies.

Introduction to Intermediate Polarity GC Columns

Gas chromatography column selection is a critical step in method development, governed by the principle of "like dissolves like". The polarity of the stationary phase dictates the column's selectivity and its ability to separate sample components.[1] Intermediate polarity GC columns occupy a crucial space between non-polar and polar columns, offering unique selectivity for a broad range of compounds.[2][3][4]

These columns typically feature stationary phases that incorporate both non-polar (e.g., dimethyl polysiloxane) and polar functional groups. Common phase compositions include:

-

(Cyanopropylphenyl)methylpolysiloxane: Phases with cyanopropyl and phenyl groups (e.g., 14% cyanopropylphenyl) offer unique selectivity that works well with sensitive detectors like Electron Capture Detectors (ECD) and Mass Spectrometers (MS).[2][4]

-

(35%-Phenyl)methylpolysiloxane: A common mid-polarity phase that provides excellent selectivity for separating active environmental and pharmaceutical compounds. It is a close equivalent to the USP G42 phase.[5][6]

-

(Trifluoropropyl)methylpolysiloxane: This phase offers a different selectivity, particularly useful for specific analyses where phenyl- or cyano-based columns may not provide adequate resolution.

The separation mechanism on these columns is a composite of several intermolecular interactions, including dispersive forces (van der Waals), π-π interactions, and dipole-dipole interactions.[3][4] This versatility makes them ideal for screening complex mixtures and as confirmation columns alongside a non-polar primary column.

The following diagram illustrates a simplified decision-making process for GC column selection, highlighting the role of intermediate polarity columns.

Applications in Environmental Analysis

Intermediate polarity columns are workhorses in environmental laboratories for the analysis of pesticides, herbicides, and volatile organic compounds (VOCs). Their ability to resolve complex mixtures of analytes with varying polarities makes them particularly suitable for these challenging matrices.

Multi-Residue Pesticide Analysis in Food Matrices

The analysis of pesticide residues in food is critical for consumer safety. Intermediate polarity columns, such as those with a (35%-Phenyl)-methylpolysiloxane phase (e.g., Agilent J&W DB-35ms), can provide excellent resolution of pesticide classes that are often difficult to separate on standard non-polar columns.[7]

The standard workflow involves a sample extraction and cleanup step, commonly using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS/MS analysis.

This protocol is adapted from established methods for multi-residue pesticide analysis.[7]

-

Sample Preparation (QuEChERS):

-

Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

-

Add appropriate internal standards.

-

Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute.

-

Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate), cap, and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

-

-

GC-MS/MS Conditions:

-

GC System: Agilent 7890 GC or equivalent

-

Column: Agilent J&W DB-35ms Ultra Inert, 20 m x 0.18 mm, 0.18 µm

-

Inlet: Multimode Inlet (MMI) @ 250 °C, Pulsed Splitless

-

Carrier Gas: Helium, Constant Flow @ 1.0 mL/min

-

Oven Program: 60 °C (1 min hold), ramp at 25 °C/min to 310 °C (hold 5 min)

-

MS System: Triple Quadrupole MS (e.g., Agilent 7010)

-

Ion Source: EI @ 70 eV, 280 °C

-

Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)

-

The use of an intermediate polarity column can resolve critical pairs that co-elute on standard 5% phenyl phases. For example, Chlorpyrifos-methyl and Parathion-methyl are baseline-resolved on a DB-35ms column.[7] Method performance is typically evaluated through calibration curves and limits of quantitation (LOQ).

| Parameter | Typical Value/Range | Matrix Examples |

| Calibration Range | 1 - 500 ng/mL | Strawberry, Spinach, Orange |

| Linearity (R²) | > 0.995 | Various Fruits & Vegetables |

| Limit of Quantitation (LOQ) | 2 - 10 µg/kg (ppb) | Apple, Tomato, Orange |

| Retention Time Reproducibility (%RSD) | < 0.5% | N/A |

Table 1: Typical performance data for GC-MS/MS multi-residue pesticide analysis.

Volatile Organic Compound (VOC) Analysis

Intermediate polarity columns are specified in various regulatory methods, such as US EPA Method 8260, for the analysis of VOCs in environmental samples. Columns with proprietary phases designed for VOCs (e.g., VOCOL®) provide excellent retention and resolution for highly volatile compounds.[2][4]

This protocol is based on the requirements of US EPA Method 8260.

-

Sample Preparation (Purge and Trap):

-

Samples (water or soil with reagent water) are placed in a purging vessel.

-

An internal standard is added.

-

The sample is purged with an inert gas (e.g., Helium) at a defined flow rate for a set time (e.g., 11 minutes).

-

The purged VOCs are trapped on an analytical sorbent trap.

-

The trap is rapidly heated (desorbed) to transfer the analytes to the GC column.

-

-

GC-MS Conditions:

-

GC System: Thermo Scientific TRACE 1310 GC or equivalent

-

Column: this compound® or equivalent (e.g., 30 m x 0.25 mm, 1.5 µm)

-

Inlet: Split/Splitless @ 220 °C

-

Carrier Gas: Helium @ 1.2 mL/min

-

Oven Program: 35 °C (5 min hold), ramp at 10 °C/min to 220 °C (hold 2 min)

-

MS System: Single Quadrupole MS (e.g., Thermo Scientific ISQ 7000)

-

Ion Source: EI @ 70 eV, 300 °C

-

Acquisition Mode: Full Scan (m/z 35-300)

-

Method performance is validated by assessing linearity, method detection limits (MDLs), and precision and accuracy.

| Parameter | Typical Value/Range | Target Analytes |

| Calibration Range | 0.5 - 200 µg/L (ppb) | Benzene, Toluene, Chloroform |

| Linearity (%RSD) | < 20% | >100 regulated VOCs |

| Method Detection Limit (MDL) | < 0.25 µg/L | Majority of target compounds |

| Precision (%RSD, n=7) | < 10% | For a 20 ppb standard |

| Accuracy (Mean Recovery %) | 85 - 115% | For a 20 ppb standard |

Table 2: Typical performance data for EPA Method 8260 VOC analysis.

Applications in Drug Development and Pharmaceuticals

In pharmaceutical analysis, intermediate polarity columns are used for impurity profiling, residual solvent analysis, and the analysis of drugs of abuse.[5] Their unique selectivity helps in separating structurally similar impurities from the active pharmaceutical ingredient (API).

Analysis of Pharmaceutical Impurities

The detection and quantification of impurities, including potential genotoxic impurities (PGIs), is a mandatory step in drug development. Direct injection GC-MS is often used for semi-volatile impurities. An intermediate polarity column like a (35%-Phenyl)-methylpolysiloxane can provide the necessary selectivity to separate these compounds from the main drug substance.

This protocol is a general approach for screening semi-volatile impurities.

-

Sample Preparation:

-

Accurately weigh the API or drug product.

-

Dissolve in a suitable solvent (e.g., Dichloromethane, Methanol).

-

Dilute to a final concentration appropriate for the expected impurity levels (e.g., 1-10 mg/mL).

-

If necessary, add an internal standard.

-

-

GC-MS Conditions:

-

Column: Zebron™ ZB-35 or equivalent (30 m x 0.25 mm, 0.25 µm)

-

Inlet: Split/Splitless @ 275 °C

-

Carrier Gas: Helium @ 1.5 mL/min

-

Oven Program: 100 °C (2 min hold), ramp at 15 °C/min to 320 °C (hold 10 min)

-

MS System: High-Resolution Accurate Mass (HRAM) MS (e.g., Orbitrap) or Single Quadrupole MS

-

Ion Source: EI @ 70 eV, 250 °C

-

Acquisition Mode: Full Scan for unknown impurity identification; Selected Ion Monitoring (SIM) for target impurity quantification.

-

For impurity analysis, the key metric is the limit of detection (LOD) and quantification (LOQ), which must be low enough to meet regulatory thresholds (often in the low ppm range relative to the API).

| Parameter | Typical Requirement | Target Analytes |

| Linearity (R²) | > 0.99 | Process-related impurities, degradants |

| Limit of Detection (LOD) | 1 - 5 ppm (relative to API) | Nitro-aromatics, alkyl halides |

| Limit of Quantitation (LOQ) | 5 - 15 ppm (relative to API) | Various semi-volatile organic impurities |

| Mass Accuracy (HRAM MS) | < 2 ppm | For confident elemental composition determination |

Table 3: Typical performance requirements for pharmaceutical impurity analysis.

Conclusion

Intermediate polarity GC columns are indispensable tools for scientists in environmental, pharmaceutical, and food safety sectors. Their balanced stationary phase chemistry provides a unique selectivity that enables the resolution of complex mixtures containing both polar and non-polar analytes. By offering an alternative to standard non-polar phases, they serve as excellent primary columns for targeted applications like pesticide and VOC analysis, and as robust confirmation columns for a wide array of analytical challenges. The detailed protocols and performance data presented in this guide demonstrate their capability and provide a solid foundation for method development and optimization in the modern analytical laboratory.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Application Note: Challenging Pesticide Analysis Using An Agilent J&W DB-35ms Ultra Inert GC Column [wateronline.com]

- 7. manuallib.com [manuallib.com]

An In-depth Technical Guide to Bonded Phase Technology in VOCOL® Columns

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bonded phase technology at the core of VOCOL® (Volatile Organic Compound Column) gas chromatography (GC) columns. This compound® columns are renowned for their efficacy in analyzing volatile organic compounds (VOCs), offering excellent retention and resolution of highly volatile substances. This document delves into the stationary phase chemistry, the principles of bonded phase technology, and the practical applications of these columns, complete with experimental protocols and performance data.

The Heart of Separation: Diphenyl Dimethyl Polysiloxane Stationary Phase

This compound® columns utilize a bonded diphenyl dimethyl polysiloxane stationary phase with cross-linking moieties. This composition gives the column its intermediate polarity, a crucial characteristic for the effective separation of a broad range of VOCs.

The stationary phase is a polymer based on a siloxane backbone (alternating silicon and oxygen atoms). The silicon atoms are substituted with methyl and phenyl groups. The ratio of these groups determines the column's polarity and selectivity. While the exact formulation of the this compound® phase is proprietary, it is a member of the widely used family of stationary phases where a small percentage of the methyl groups in a polydimethylsiloxane polymer are replaced with phenyl groups. This introduction of phenyl groups imparts a degree of polarizability to the phase, enhancing interactions with aromatic and polar analytes.

The key intermolecular interactions that govern the separation of VOCs on a diphenyl dimethyl polysiloxane stationary phase include:

-

Dispersion forces (van der Waals): These are the primary interactions for non-polar analytes like alkanes. The strength of these interactions increases with the size and boiling point of the analyte.

-

Dipole-dipole and dipole-induced dipole interactions: These occur with polar analytes that have permanent or inducible dipoles. The phenyl groups in the stationary phase can be polarized, leading to stronger retention of polarizable analytes.

-

π-π interactions: The phenyl groups in the stationary phase can engage in π-π stacking interactions with aromatic analytes, such as benzene, toluene, ethylbenzene, and xylenes (BTEX), leading to their selective retention.

The Advantage of Bonded and Cross-Linked Phases

The term "bonded phase" signifies that the stationary phase is chemically bonded to the surface of the fused silica capillary tubing. This is a significant advancement over older, non-bonded (coated) phases where the stationary phase was simply a liquid film held in place by physical forces.

Benefits of Bonded Phase Technology:

-

Thermal Stability: Chemical bonding prevents the stationary phase from "bleeding" (decomposing and eluting from the column) at high temperatures. This results in a more stable baseline, lower detector noise, and a longer column lifetime.

-

Solvent Resistance: Bonded phases are resistant to being stripped by large volumes of solvent, which can be introduced during certain injection techniques. This allows for the use of techniques like splitless injection and direct solvent injection without damaging the column.

-

Reduced Activity: The process of bonding the stationary phase also helps to deactivate the active silanol (Si-OH) groups on the surface of the fused silica tubing. These active sites can cause peak tailing and adsorption of polar analytes, so their deactivation leads to improved peak shape and inertness.

Cross-linking further enhances the stability of the stationary phase by creating chemical bonds between the polymer chains themselves. This creates a more robust, rubber-like polymer network that is even more resistant to temperature and solvent effects. The "cross-linking moieties" mentioned in the description of the this compound® phase are chemical agents that facilitate this process, often peroxides or azo compounds that initiate free-radical reactions within the polymer.

Manufacturing of a Bonded Phase GC Column: A Step-by-Step Workflow

The manufacturing of a this compound® column is a multi-step process designed to ensure high performance and reproducibility. The following diagram illustrates the key stages involved in creating a bonded and cross-linked stationary phase on a fused silica capillary.

Mechanism of VOC Separation in a this compound® Column

The separation of a mixture of VOCs on a this compound® column is a dynamic process governed by the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. The following diagram illustrates the interactions that lead to the separation of different classes of VOCs.

Performance Data and Column Specifications

The performance of a GC column is characterized by several key parameters. The following tables summarize typical specifications and performance data for this compound® columns.

Table 1: Typical this compound® Column Specifications

| Parameter | Specification Range |

| Stationary Phase | Bonded Diphenyl Dimethyl Polysiloxane |

| Polarity | Intermediate |

| Length | 30 m - 105 m |

| Internal Diameter (ID) | 0.25 mm - 0.53 mm |

| Film Thickness (df) | 1.0 µm - 3.0 µm |

| Temperature Limits | Subambient to 230/250 °C |

Table 2: Performance Characteristics for Select VOCs (Illustrative)

| Analyte | Retention Time (min) | Theoretical Plates (N) | Tailing Factor (Tf) |

| Dichlorodifluoromethane | 2.5 | > 100,000 | 1.1 |

| Benzene | 8.2 | > 200,000 | 1.0 |

| Trichloroethene | 9.5 | > 220,000 | 1.0 |

| Toluene | 11.3 | > 250,000 | 1.0 |

| Ethylbenzene | 14.1 | > 280,000 | 1.0 |

Note: Performance data is illustrative and can vary depending on the specific column dimensions, GC conditions, and analytical method.

Experimental Protocols

This compound® columns are widely used in regulated environmental monitoring methods. Below are detailed methodologies for two common applications.

EPA Method 8260: Volatile Organic Compounds by GC/MS

This method is used for the determination of volatile organic compounds in a variety of solid waste matrices.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 or equivalent, equipped with a mass selective detector (MSD).

-

Column: this compound®, 60 m x 0.25 mm ID, 1.5 µm film thickness.

-

Purge and Trap System: For sample introduction.

Method Parameters:

| Parameter | Setting |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 35°C (hold 5 min), ramp to 100°C at 4°C/min, then ramp to 220°C at 15°C/min (hold 2 min) |

| Injector Temperature | 200°C |

| Transfer Line Temp | 250°C |

| MSD Source Temp | 230°C |

| MSD Quad Temp | 150°C |

| Scan Range | 35-300 amu |

Sample Preparation:

-

A 5 g sample is placed in a purge tube with 5 mL of reagent water.

-

Internal standards and surrogates are added.

-

The sample is purged with helium for 11 minutes at ambient temperature.

-

The purged analytes are trapped on a sorbent trap.

-

The trap is heated to desorb the analytes onto the GC column.

Analysis of BTEX in Water by Headspace GC-FID

This method is suitable for the rapid screening of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples.

Instrumentation:

-

Gas Chromatograph: PerkinElmer Clarus 500 or equivalent, with a Flame Ionization Detector (FID).

-

Column: this compound®, 30 m x 0.53 mm ID, 3.0 µm film thickness.

-

Headspace Sampler: For automated sample introduction.

Method Parameters:

| Parameter | Setting |

| Carrier Gas | Helium |

| Column Head Pressure | 10 psi |

| Oven Program | 40°C (hold 5 min), ramp to 150°C at 10°C/min (hold 2 min) |

| Injector Temperature | 200°C |

| Detector Temperature | 250°C |

| Headspace Vial Temp | 80°C |

| Headspace Equilibration Time | 20 min |

Sample Preparation:

-

A 10 mL water sample is placed in a 20 mL headspace vial.

-

A salting-out agent (e.g., sodium chloride) may be added to increase the volatility of the analytes.

-

The vial is sealed and placed in the headspace autosampler.

-

The vial is heated and equilibrated to partition the BTEX compounds into the headspace.

-

A sample of the headspace is automatically injected into the GC.

Conclusion

The bonded phase technology in this compound® columns, centered around a diphenyl dimethyl polysiloxane stationary phase, provides a robust and reliable solution for the analysis of volatile organic compounds. The chemical bonding and cross-linking of the stationary phase ensure high thermal stability, solvent resistance, and inertness, leading to excellent chromatographic performance. The intermediate polarity of the phase allows for the effective separation of a wide range of VOCs, from nonpolar alkanes to aromatic and polar compounds. The detailed experimental protocols provided for key applications such as EPA Method 8260 and BTEX analysis demonstrate the versatility and utility of this compound® columns for researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

A Technical Guide to the VOCOL® Column for Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the VOCOL® capillary gas chromatography (GC) column, specifically its application in the analysis of volatile organic compounds (VOCs) in environmental samples. This document details the column's core specifications, experimental protocols for key U.S. Environmental Protection Agency (EPA) methods, and performance data to assist researchers in method development and application.

Introduction to the this compound® Column

The this compound® column is an intermediate polarity capillary GC column designed for the analysis of volatile organic compounds.[1][2] Its stationary phase is a bonded diphenyl dimethyl polysiloxane with crosslinking moieties, which provides excellent retention and resolution of highly volatile compounds.[1][3] This makes it particularly well-suited for environmental analyses where the detection and quantification of VOCs at low levels are critical. The column can be used with direct injection systems but is frequently coupled with purge and trap systems for the analysis of environmental samples.[1]

Core Specifications

The performance of a this compound® column is dictated by its physical dimensions and stationary phase characteristics. The selection of column length, internal diameter (I.D.), and film thickness is crucial for optimizing separations based on the specific application and analytical requirements.

| Parameter | Available Range/Type | Impact on Performance | Primary Applications |

| Stationary Phase | Bonded; Proprietary (diphenyl dimethyl polysiloxane with crosslinking moieties)[1][3] | Intermediate polarity; excellent for retaining and resolving highly volatile compounds. | Analysis of volatile organic compounds (VOCs). |

| Length (L) | 20 m - 105 m[3] | Longer columns provide higher resolution but result in longer analysis times. | Method development and complex sample analysis. |

| Internal Diameter (I.D.) | 0.18 mm - 0.53 mm[3] | Narrower I.D.s offer higher efficiency (sharper peaks), while wider I.D.s have a higher sample capacity. | High-resolution separations (narrow bore) and trace analysis (wide bore). |

| Film Thickness (df) | 1.00 µm - 3.00 µm[3] | Thicker films increase retention of highly volatile compounds and improve sample capacity. | Analysis of very volatile compounds and gases. |

Temperature Limits:

The operational temperature range of a this compound® column is dependent on its internal diameter and film thickness. Exceeding these limits can lead to column bleed and damage.

| Internal Diameter (I.D.) | Film Thickness (µm) | Temperature Limit (°C) |

| ≤0.32 mm | <2 µm | Subambient to 250[3] |

| ≤0.32 mm | ≥2 µm | Subambient to 230[3] |

| ≥0.53 mm | <2 µm | Subambient to 250[3] |

| ≥0.53 mm | ≥2 µm | Subambient to 230[3] |

Experimental Protocols for Key EPA Methods

The this compound® column is frequently cited in various U.S. EPA methods for the analysis of volatile organic compounds in different matrices. Below are detailed experimental protocols for some of the most common methods.

This method is used to determine purgeable organics in municipal and industrial wastewater.

Experimental Workflow for EPA Method 624

Caption: Workflow for EPA Method 624 using a this compound® column.

Method Parameters for EPA Method 624

| Parameter | Condition | Reference |

| Sample | 5 mL water with 20 ppb of each component | |

| Purge and Trap | VOCARB 3000 trap | |

| Purge | 40 mL/min for 11 min | |

| Dry Purge | 3 min | |

| Desorption Temperature | 250 °C for 4 min | |

| Bake Temperature | 280 °C for 10 min | |

| Column | This compound®, 30 m x 0.53 mm I.D., 3.0 µm film thickness | |

| Oven Program | 5 °C (hold 2 min), then 5 °C/min to 200 °C | |

| Carrier Gas | Helium, 7.5 mL/min | |

| Detector | Mass Spectrometer | |

| Scan Range | m/z 35-260 at 0.6 sec/scan |

This method is applicable to a wide variety of matrices, including water, soil, and waste.[4][5]

Logical Relationship for EPA Method 8260 Column Selection

Caption: Decision process for selecting a this compound® column for EPA Method 8260.

Recommended Column Configurations for EPA Method 8260

| Length (m) | Internal Diameter (mm) | Film Thickness (µm) | Reference |

| 30 - 75 | 0.53 | 3 | [4] |

| 60 | 0.32 | 1.5 or 1.8 | [6] |

| 20 | 0.18 | 1 | [6] |

Note: The specific GC/MS conditions for EPA Method 8260 will vary depending on the sample matrix and the specific analytes of interest. The column configurations listed above are those that have been successfully used for this method.

This method is designed for the analysis of volatile organic compounds in drinking water.

Method Parameters for EPA Method 524.2

A common configuration for this method utilizes a longer column for enhanced resolution.

| Parameter | Condition |

| Column | This compound®, 105 m x 0.53 mm I.D. |

| Purge and Trap | "K" Trap |

| Application | Analysis of volatiles in drinking water |

Detailed experimental conditions for EPA Method 524.2 can be found in the official EPA documentation and may require optimization based on the specific instrumentation used.

Conclusion

The this compound® column is a robust and reliable tool for the analysis of volatile organic compounds in environmental samples. Its intermediate polarity stationary phase provides excellent selectivity for a wide range of VOCs, making it a suitable choice for numerous EPA methods. By carefully selecting the appropriate column dimensions and optimizing the analytical conditions, researchers can achieve high-quality, reproducible results for the determination of volatile contaminants in various environmental matrices.

References

- 1. This compound® Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]

- 2. This compound® Capillary GC Column L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound® Capillary GC Column L × I.D. 105 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [sigmaaldrich.com]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. epa.gov [epa.gov]

Initial Setup and Conditioning for a New VOCOL® Column: A Technical Guide

This guide provides a comprehensive overview of the essential procedures for the initial setup and conditioning of a new VOCOL® capillary gas chromatography (GC) column. Adherence to these protocols is critical for achieving optimal column performance, ensuring reproducible results, and maximizing the lifespan of the column. This document is intended for researchers, scientists, and drug development professionals utilizing this compound® columns for the analysis of volatile organic compounds (VOCs).

Introduction to this compound® Columns

This compound® columns are intermediate polarity columns specifically designed for the analysis of volatile organic compounds.[1] Their proprietary bonded phase offers excellent retention and resolution of highly volatile compounds, making them suitable for direct injection or coupling with purge and trap systems.[1] The stationary phase is a diphenyl dimethyl polysiloxane with crosslinking moieties.[2] Proper installation and conditioning are paramount to remove contaminants from the manufacturing and storage process, and to ensure the stationary phase is stable before analytical use.[3]

Initial Inspection and Handling

Upon receiving a new this compound® column, a thorough inspection is necessary.

-

Examine the packaging: Ensure the column packaging is intact and has not been damaged during transit.

-

Inspect the column: Carefully remove the column from its box. Visually inspect the column cage and the fused silica tubing for any signs of physical damage, such as cracks or scratches.

-

Check the end caps: The ends of the column should be sealed with septa or end caps to prevent atmospheric oxygen and moisture from entering the column.[3] If the seals are compromised, the column performance may be affected.

Column Installation Protocol

Proper installation is a critical first step to prevent leaks and ensure good chromatographic performance.

Experimental Protocol: Column Installation

-

System Preparation: Before installing the new column, cool all heated zones of the gas chromatograph (GC), including the oven, injector, and detector.[4] It is also good practice to clean the injector and detector liners to remove any residues.[5]

-

Column Mounting: Securely mount the this compound® column in the GC oven on the column hanger, ensuring that the tubing does not touch the oven walls.[4]

-

Inlet Connection:

-

Slide a new, appropriate-sized nut and ferrule onto the inlet end of the column.

-

Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut at the end of the column to remove at least 1-2 cm.[5] This removes any ferrule fragments or contaminants that may have entered the column opening.[5]

-

Consult your GC instrument manual for the correct column insertion depth into the injector.[4]

-

Insert the column to the correct depth and tighten the nut finger-tight, followed by a quarter-turn with a wrench. Do not overtighten, as this can damage the column or ferrule.

-

-

Carrier Gas Purge: Turn on the carrier gas and set the appropriate flow rate. Allow the carrier gas to purge the column for 15-30 minutes at ambient temperature.[3] This step is crucial to remove any oxygen from the column before heating, as the presence of oxygen at high temperatures can damage the stationary phase.[3]

-

Leak Check: After purging, perform a leak check at the inlet fitting using an electronic leak detector. A leak-free connection is essential for optimal performance.[4]

-

Detector Connection (Initial Conditioning): For the initial conditioning, it is often recommended not to connect the column to the detector.[3] This prevents column bleed products from contaminating the detector, especially sensitive detectors like a mass spectrometer (MS). The detector end of the column can be left in the oven or connected to a no-hole ferrule.

Column Conditioning Protocol

Column conditioning involves heating the column to a temperature slightly below its maximum operating limit to remove any remaining volatile contaminants and to stabilize the stationary phase.

Experimental Protocol: Column Conditioning

-

Initial Purge: As described in the installation protocol, purge the column with carrier gas for 15-30 minutes at ambient temperature to remove all oxygen.[3]

-

Temperature Program:

-

Set the initial oven temperature to 40-50°C.

-

Program the oven to ramp the temperature at a rate of 5-10°C/minute to the conditioning temperature.[3]

-

The final conditioning temperature should be approximately 20°C above the final temperature of your analytical method, but must not exceed the maximum isothermal temperature limit of the this compound® column.[3]

-

-

Hold Time: Hold the column at the conditioning temperature for 1-2 hours. Longer columns (>30 m) or those with thicker films (>0.5 µm) may require longer conditioning times.[3]

-

Monitoring the Baseline: If the column is connected to a non-MS detector, monitor the baseline signal. The conditioning is complete when the baseline is stable and no longer decreasing.[3]

-

Cooldown: After conditioning, cool down the oven while maintaining carrier gas flow.

-

Detector Connection: Once the oven has cooled, connect the column to the detector, ensuring a leak-free connection.

-

Final Check: After connecting to the detector, you may perform a short, final conditioning step by heating the column to the analytical method's maximum temperature for a brief period to ensure a stable baseline before running samples.

Quantitative Data for this compound® Column Conditioning

The maximum conditioning temperature for a this compound® column is dependent on its internal diameter (I.D.) and film thickness (df). Exceeding these temperatures will cause irreversible damage to the stationary phase.

Table 1: Maximum Isothermal Temperature Limits for this compound® Columns

| Column I.D. (mm) | Film Thickness (µm) | Maximum Isothermal Temperature (°C) |

| ≤0.32 | <2 | 250[2][6] |

| ≤0.32 | ≥2 | 230[2][6] |

| ≥0.53 | <2 | 250[2][6] |

| ≥0.53 | ≥2 | 230[2][6] |

Table 2: Recommended Carrier Gas Flow Rates for Conditioning

| Column I.D. (mm) | Carrier Gas | Recommended Flow Rate (mL/min) |

| 0.25 | Helium | 1-2 |

| 0.32 | Helium | 2-4 |

| 0.53 | Helium | 5-10 |

| 0.75 | Helium | 10-20 |

Note: These are general recommendations. The optimal flow rate may vary depending on the specific application and GC system.

Table 3: Example Conditioning Program for a 30 m x 0.25 mm, 1.5 µm this compound® Column

| Parameter | Value |

| Initial Oven Temperature | 40°C |

| Ramp Rate | 10°C/min |

| Final Conditioning Temperature | 250°C (Do not exceed) |

| Hold Time at Final Temperature | 1-2 hours |

| Carrier Gas | Helium |

| Flow Rate | ~1.5 mL/min |

Conclusion

The initial setup and conditioning of a new this compound® column are critical procedures that significantly impact its performance and longevity. By following the detailed protocols and adhering to the specified quantitative parameters outlined in this guide, researchers can ensure a stable, low-bleed column ready for sensitive and reproducible analyses of volatile organic compounds. Always refer to the specific documentation provided with your this compound® column for any unique instructions or specifications.

References

- 1. This compound® Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]

- 2. This compound® Capillary GC Column L × I.D. 30 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. google.com [google.com]

- 5. gcms.cz [gcms.cz]

- 6. This compound®キャピラリーGCカラム L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Temperature Limits and Thermal Stability of VOCOL® Columns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the operational temperature limits and thermal stability characteristics of VOCOL® (Volatile Organic Compound) capillary gas chromatography (GC) columns. This compound® columns, with their intermediate polarity, are specifically engineered for the analysis of volatile organic compounds, offering excellent retention and resolution of highly volatile substances.[1][2] Understanding the thermal properties of these columns is critical for method development, ensuring accurate and reproducible results, and maximizing column lifespan.

Stationary Phase Composition

This compound® columns feature a proprietary bonded stationary phase composed of diphenyl dimethyl polysiloxane with crosslinking moieties.[3] This composition provides the intermediate polarity necessary for retaining and separating a wide range of volatile organic compounds. The bonded and crosslinked nature of the phase enhances its thermal stability compared to non-bonded phases, resulting in lower column bleed during operation at elevated temperatures and allowing for solvent rinsing to remove contaminants.[4][5]

Recommended Temperature Limits

The maximum operating temperature of a this compound® column is not a single value but is dependent on its physical dimensions, specifically the internal diameter (I.D.) and the stationary phase film thickness (d_f). Exceeding these limits can lead to rapid degradation of the stationary phase, resulting in increased column bleed, poor peak shape, and a shortened column lifetime.[6][7]

The manufacturer-specified temperature limits for this compound® columns are summarized below. These limits are applicable for both isothermal and temperature-programmed operation.[2][3]

| Internal Diameter (I.D.) | Film Thickness (d_f) | Temperature Limit |

| ≤0.32 mm | <2 µm | Subambient to 250 °C |

| ≤0.32 mm | ≥2 µm | Subambient to 230 °C |

| ≥0.53 mm | <2 µm | Subambient to 250 °C |

| ≥0.53 mm | ≥2 µm | Subambient to 230 °C |

Note: Thicker film columns have a reduced maximum operating temperature because the larger volume of stationary phase generates more bleed.[2][5]

Thermal Stability and Column Bleed

Thermal stability in the context of GC columns refers to the resistance of the stationary phase to degradation at high temperatures. The primary indicator of thermal stability is column bleed , which is the natural elution of stationary phase degradation products from the column.[8][9] While all columns exhibit some level of bleed at elevated temperatures, excessive bleed can compromise analytical results by increasing baseline noise, reducing the signal-to-noise ratio, and potentially interfering with the identification and quantification of analytes.[9][10]

The thermal stability of a this compound® column is influenced by several key factors, as illustrated in the diagram below.

Caption: Logical workflow of factors leading to reduced thermal stability.

Key factors impacting thermal stability include:

-

Temperature: Operating a column above its recommended temperature limit is the most common cause of thermal damage.[6] Stationary phase degradation increases significantly at higher temperatures.[11]

-

Oxygen: The presence of oxygen in the carrier gas, often due to leaks or impure gas sources, is highly detrimental.[6][11] Oxygen causes irreversible oxidative damage to the stationary phase, a reaction that is accelerated at elevated temperatures.[7]

-

Film Thickness: Columns with a thicker stationary phase film will inherently produce more bleed under the same conditions compared to thinner film columns.[5][9]

Experimental Protocol: Assessing Thermal Stability via Column Bleed Test

While a specific, proprietary protocol for this compound® columns is not publicly available, a standardized methodology for evaluating the thermal stability of any GC column involves a column bleed test. This procedure is fundamentally a well-controlled column conditioning process where the baseline signal is monitored at the column's maximum operating temperature.

Objective: To determine the baseline bleed signal of the column at its maximum recommended isothermal temperature and ensure the column is properly conditioned for analysis.

Methodology:

-

Column Installation and Leak Check:

-

Install the this compound® column in the GC inlet. Do not connect the column to the detector initially.[12]

-

Turn on the carrier gas flow. Ensure a high-purity carrier gas (e.g., Helium, Hydrogen, Nitrogen) is used, and that high-quality oxygen and moisture traps are installed in the gas line.[1][10]

-

Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the column and the system.[13][14]

-

Perform a thorough leak check of all connections using an electronic leak detector. Do not use liquid leak detectors, as they can contaminate the system.[13]

-

-

Column Conditioning and Bleed Test:

-

Keep the detector end of the column disconnected and open to the oven to prevent contamination of the detector during the initial high-temperature conditioning.[15]

-

Set the GC oven to an initial temperature of 40 °C.[12]

-

Program the oven to ramp at 10 °C/minute to the maximum isothermal temperature limit for the specific column dimensions (e.g., 250 °C or 230 °C). Do not exceed this limit. [1][15]

-

Hold the oven at the maximum isothermal temperature. The required conditioning time depends on the film thickness, but a period of 1-2 hours is typical for achieving a stable baseline.[13][15] For new columns, an overnight conditioning may be beneficial.[13]

-

During this hold time, monitor the baseline signal. A properly functioning column will show an initial rise in the baseline as contaminants are eluted, which will then decrease and stabilize to a low, constant signal.[13] This stable signal represents the column's inherent bleed.

-

-

Connection to Detector and Final Check:

-

After the conditioning period, cool the oven down.[12]

-

Turn off the carrier gas flow and safely trim a small portion (e.g., 10-15 cm) from the detector end of the column to remove any accumulated non-volatile material.

-

Connect the column to the detector.

-

Restore the carrier gas flow and perform another leak check at the detector connection.

-

Re-run the temperature program, holding at the maximum temperature. The baseline should be stable and exhibit a low bleed profile, confirming the column is ready for analytical use.[16]

-

By adhering to these temperature limits and proper operating procedures, researchers can ensure the longevity and performance of their this compound® columns, leading to reliable and high-quality data in the analysis of volatile organic compounds.

References

- 1. How to Condition a New Capillary GC Column [restek.com]

- 2. fishersci.ca [fishersci.ca]

- 3. Columna capilar para GC this compound® L × I.D. 105 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [sigmaaldrich.com]

- 4. labicom.cz [labicom.cz]

- 5. gcms.cz [gcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scribd.com [scribd.com]

- 9. coleparmer.com [coleparmer.com]

- 10. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]

- 11. gcms.cz [gcms.cz]

- 12. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]

- 13. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]

- 14. agilent.com [agilent.com]

- 15. Column Conditioning [an.shimadzu.co.jp]

- 16. agilent.com [agilent.com]

A Technical Guide to the Chemical Properties of Diphenyl Dimethyl Polysiloxane GC Columns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical properties, performance characteristics, and key experimental protocols associated with diphenyl dimethyl polysiloxane gas chromatography (GC) columns. As one of the most versatile and widely utilized stationary phases, a thorough understanding of its properties is crucial for method development, optimization, and troubleshooting in analytical laboratories, particularly within the pharmaceutical industry.

Core Chemical Properties

The performance of a GC column is fundamentally dictated by the chemical nature of its stationary phase. For diphenyl dimethyl polysiloxane columns, a synergistic combination of two functional groups on a robust siloxane backbone provides a unique and highly adaptable separation medium.

Stationary Phase Composition and Structure

Diphenyl dimethyl polysiloxane columns consist of a stationary phase synthesized from a polymer of dimethyl siloxane with a specific percentage of methyl groups replaced by phenyl groups.[1] The most common and versatile composition is 5% diphenyl / 95% dimethyl polysiloxane .[2][3][4][5] This phase is typically bonded and cross-linked to the inner wall of a fused silica capillary, which enhances its thermal stability and makes it solvent-rinsable.[3][6]

The polysiloxane backbone provides excellent thermal stability and high solute diffusivity.[7] The incorporation of phenyl groups, even at a low 5% concentration, introduces specific interactions that significantly influence the column's selectivity.[3] Some advanced columns feature arylene or silphenylene units within the polymer backbone, which stiffens the structure, further increasing thermal stability, raising the maximum operating temperature, and reducing column bleed.[1][3]

Polarity and Selectivity

Stationary phase polarity is the most critical factor governing column selectivity and, consequently, the separation of analytes. The 5% diphenyl / 95% dimethyl polysiloxane phase is classified as low-polarity and is often used as a general-purpose column.[2][3][6]

The primary separation mechanism is based on the boiling points of the analytes, where lower-boiling point compounds elute first.[3] However, the key feature of this phase is the enhanced selectivity it offers due to the presence of phenyl groups. These groups enable specific intermolecular interactions with analytes:

-

Dispersive Interactions (van der Waals forces): These are the primary interactions between all analytes and the polysiloxane phase, driving the boiling-point-based separation.[3]

-

π-π Interactions: The phenyl groups on the stationary phase can engage in π-π stacking with aromatic or unsaturated analytes.[3][8] This provides additional retention for these compounds compared to non-aromatic compounds with similar boiling points, making it an excellent choice for separating aromatic isomers.[3][9]

This dual-retention mechanism makes the column highly versatile, capable of analyzing compounds ranging from non-polar hydrocarbons to more polar species like phenols, pesticides, and drugs.[4][5]

Thermal Stability and Operating Limits

The operational temperature range of a column is a critical parameter that defines its application scope. Diphenyl dimethyl polysiloxane columns are known for their excellent thermal stability, typically operating from -60°C to 320-350°C .[2][3][10]

The upper temperature limit can vary based on the column's internal diameter (ID) and film thickness (df), as well as the specific manufacturing process (e.g., inclusion of a silphenylene backbone).[1][3] Manufacturers often provide two upper limits: a lower temperature for continuous, isothermal operation and a higher limit for short-term exposure during a temperature program.[1] Exceeding these limits will accelerate the degradation of the stationary phase, leading to increased column bleed and a shortened column lifetime.[11]

| Property | 5% Diphenyl / 95% Dimethyl Polysiloxane | References |

| Polarity | Low-Polarity / Non-Polar | [2][3][6] |

| USP Designation | G27, G36 | [2][3][10] |

| Typical Lower Temp. Limit | -60 °C | [2][3][10] |

| Typical Upper Temp. Limit | 320 °C to 350 °C (Programmed) | [2][3][10] |

| Specialized High-Temp Limit | Up to 370 °C (for low-bleed, MS-grade columns) | [12] |

| Primary Interactions | Dispersive (van der Waals) | [3] |

| Secondary Interactions | π-π interactions with aromatic/unsaturated compounds | [3][8] |

Performance Characteristics and Applications

Beyond the fundamental chemical properties, the practical performance of these columns is defined by characteristics like column bleed and their suitability for specific applications.

Column Bleed

Column bleed is the natural process where the stationary phase slowly degrades and elutes from the column, contributing to the background signal at the detector.[13] While all columns exhibit some level of bleed, excessive or "high" bleed can obscure analyte peaks, reduce the signal-to-noise ratio, decrease sensitivity, and contaminate the detector, which is especially problematic for mass spectrometers (MS).[11][14]

The primary causes of high column bleed are:

-

Oxygen Exposure: The presence of oxygen in the carrier gas, often from leaks or impure gas sources, is a major cause of stationary phase degradation, especially at high temperatures.[11][13]

-

Excessive Temperature: Operating the column above its specified maximum temperature limit will cause rapid thermal degradation of the polymer.[11]

-

Aggressive Samples: Injecting highly reactive chemicals, strong acids, or bases can chemically attack and damage the stationary phase.[13]

To mitigate these issues, specialized low-bleed columns (often designated with "ms") are manufactured using proprietary techniques to enhance stability and are rigorously tested to ensure minimal background signal.[10]

Applications in Research and Drug Development

The combination of low polarity, high thermal stability, and unique selectivity for aromatic compounds makes 5% diphenyl / 95% dimethyl polysiloxane columns extremely versatile. They are considered the workhorse columns for a vast array of applications in the pharmaceutical and environmental sectors.

| Application Area | Target Analytes | Relevant Column Properties | References |

| Drug Development & QA/QC | Active Pharmaceutical Ingredients (APIs), Impurities, Degradants | High thermal stability for eluting high-boiling point compounds; excellent inertness. | [2] |

| Residual Solvent Analysis | Solvent impurities from manufacturing (e.g., USP <467>) | Low polarity for separating volatile organics; low bleed for trace analysis. | [2][10] |

| Environmental Analysis | Pesticides, Herbicides, PCBs, Semivolatiles (SVOCs) | Good selectivity for halogenated and aromatic compounds; robust and low-bleed for complex matrices. | [2][3][10] |

| Flavors & Fragrances | Essential Oils, Aromatic Compounds | Unique π-π selectivity for resolving complex mixtures of isomers. | [2][10] |

| Forensic & Clinical Toxicology | Drugs of Abuse, Alkaloids, Metabolites | General-purpose applicability, high inertness for active compounds like amines and phenols. | [2][4][5] |

Experimental Protocols

Proper column handling and conditioning are paramount to achieving optimal performance and longevity. The following protocols outline standard procedures for column installation and performance assessment.

Protocol: New Column Installation and Conditioning

Column conditioning is a critical step to remove any oxygen and volatile contaminants from the column before analytical use.[15]

-

Physical Inspection: Carefully inspect the new column for any signs of damage.

-

Column Trimming: Trim at least 10 cm from each end of the column using a ceramic scoring wafer to ensure a clean, 90° cut. This removes any sections affected by the flame-sealing process.[16]

-

Inlet Installation: Install the column into the GC inlet. Ensure the correct ferrule is used and that the column is inserted to the proper depth for your specific inlet type. Do NOT connect the column to the detector at this stage.

-

Oxygen Purge: Set the oven temperature to ambient (e.g., 40°C) and establish carrier gas flow. Allow the carrier gas to purge the column for 15-30 minutes to remove all oxygen from the system.[15][17]

-

Thermal Conditioning:

-

Without stopping the carrier gas flow, program the oven to ramp at 10-20°C/min to a final conditioning temperature.

-

The final temperature should be ~20°C above the highest temperature of your analytical method, but should NOT exceed the column's maximum isothermal temperature limit.[15][17]

-

Hold at this temperature for 1-2 hours (or overnight for thicker film columns) until a stable baseline is observed using a dummy plug at the detector port or by monitoring the signal with the column unattached.[15]

-

-

Detector Installation: Cool the oven down. Connect the column outlet to the detector, ensuring a leak-free connection.

-

System Verification: Heat the oven to the initial method temperature and perform a blank run to confirm a stable, low-bleed baseline.

Protocol: Assessing Column Performance and Bleed

A column bleed test should be performed on new columns after conditioning and periodically throughout the column's life to monitor its health.

-

Method Setup: Create a GC method with your standard carrier gas flow rate. The temperature program should start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min up to the column's maximum programmed temperature limit.

-

Blank Injection: Perform a "blank" run by starting the method without making an injection.[11]

-

Baseline Analysis: Observe the chromatogram. A healthy, low-bleed column will show a minimal rise in the baseline as the temperature increases.[14] A significant, continuous rise in the baseline indicates high bleed.

-

Performance Evaluation (Grob Test): For a comprehensive assessment of column performance, a standardized test mixture like the Grob test mix can be used. This test evaluates a column's performance on a range of chemical functionalities (e.g., acids, bases, alcohols, alkanes) and can be used to diagnose issues related to inertness, efficiency, and peak shape.[18] The results can be compared to the manufacturer's test chromatogram that was shipped with the column.

References

- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 2. 5% Diphenyl 95% dimethyl polysiloxane GC-MS – Target Analysis [targetanalysis.gr]

- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 6. velocityscientific.com.au [velocityscientific.com.au]

- 7. Characterisation of Gas-Chromatographic Poly(Siloxane) Stationary Phases by Theoretical Molecular Descriptors and Prediction of McReynolds Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. uhplcs.com [uhplcs.com]

- 10. Rtx-5ms GC Capillary Column, 30 m, 0.53 mm ID, 0.50 µm [restek.com]

- 11. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]

- 12. trajanscimed.com [trajanscimed.com]

- 13. GC Troubleshooting—High GC Column Bleed [restek.com]

- 14. coleparmer.com [coleparmer.com]

- 15. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]